molecular formula C9H10N2S B2490577 3-ethylbenzo[d]thiazol-2(3H)-imine CAS No. 53641-17-1

3-ethylbenzo[d]thiazol-2(3H)-imine

Cat. No.: B2490577
CAS No.: 53641-17-1
M. Wt: 178.25
InChI Key: JELNETBMNHYVQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethylbenzo[d]thiazol-2(3H)-imine is a useful research compound. Its molecular formula is C9H10N2S and its molecular weight is 178.25. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that similar compounds have shown potential antidepressant and anticonvulsant effects . This suggests that the compound may interact with targets involved in these neurological processes.

Mode of Action

It’s suggested that similar compounds may increase the concentrations of serotonin and norepinephrine , neurotransmitters that play a crucial role in mood regulation and the prevention of seizure activity.

Biochemical Pathways

Given its potential antidepressant and anticonvulsant effects, it may influence pathways related to the synthesis, release, and reuptake of neurotransmitters such as serotonin and norepinephrine .

Result of Action

Similar compounds have shown potential antidepressant and anticonvulsant effects , suggesting that this compound may have similar effects.

Properties

IUPAC Name

3-ethyl-1,3-benzothiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-2-11-7-5-3-4-6-8(7)12-9(11)10/h3-6,10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELNETBMNHYVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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